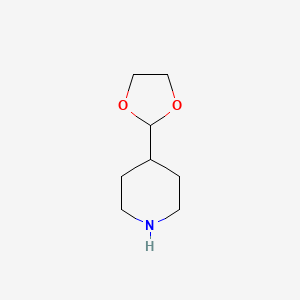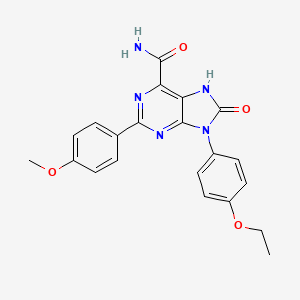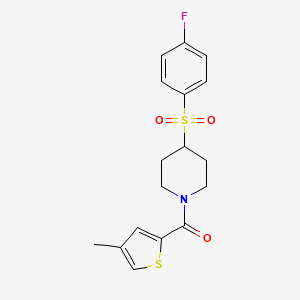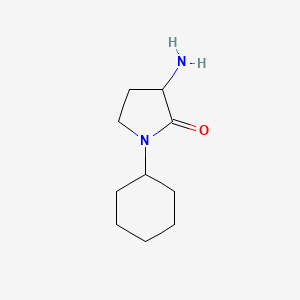
4-(1,3-Dioxolan-2-yl)piperidine
概要
説明
4-(1,3-Dioxolan-2-yl)piperidine is a chemical compound characterized by its unique structure, which includes a dioxolane ring attached to a piperidine ring
作用機序
Target of Action
It is known that this compound is widely used in the pharmaceutical field for the synthesis of various drug molecules, such as anticancer drugs, antiviral drugs, and central nervous system drugs . This suggests that it may interact with a variety of biological targets depending on the specific drug molecule it is incorporated into.
Mode of Action
As an organic compound used as an intermediate in organic synthesis , its mode of action would depend on the specific biochemical context of the drug molecule it is part of.
Biochemical Pathways
Given its role as an intermediate in drug synthesis , it can be inferred that the affected pathways would be determined by the specific drug molecule that incorporates this compound.
Pharmacokinetics
Its lipophilicity, water solubility, and other physicochemical properties can influence its bioavailability and pharmacokinetics .
Result of Action
The molecular and cellular effects of 4-(1,3-Dioxolan-2-yl)piperidine’s action would depend on the specific drug molecule it is part of. As an intermediate in drug synthesis , its effects can vary widely depending on the biological targets and pathways involved in the action of the final drug molecule.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is a solid powder that is soluble in organic solvents , suggesting that its solubility and stability could be affected by the solvent environment. Additionally, safety precautions should be taken to avoid inhalation of dust or contact with skin, eyes, and mucous membranes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Dioxolan-2-yl)piperidine typically involves the reaction of piperidine with 1,3-dioxolane under specific conditions. One common method is the nucleophilic substitution reaction, where piperidine acts as a nucleophile attacking the electrophilic carbon in 1,3-dioxolane. The reaction is usually carried out in the presence of a strong base, such as sodium hydride (NaH), and under anhydrous conditions to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, ensuring consistent product quality. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the pure compound.
化学反応の分析
Types of Reactions: 4-(1,3-Dioxolan-2-yl)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding oxo-compounds.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.
科学的研究の応用
4-(1,3-Dioxolan-2-yl)piperidine has found applications in several scientific fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound has been studied for its potential biological activity, including its role as a ligand for certain receptors.
Medicine: Research has explored its use in drug development, particularly in the design of pharmaceuticals targeting specific diseases.
Industry: Its unique chemical properties make it valuable in the production of specialty chemicals and materials.
類似化合物との比較
4-(1,3-Dioxolan-2-yl)piperidine is structurally similar to other compounds containing dioxolane or piperidine rings. Some of these similar compounds include:
4-(1,3-Dioxolan-2-yl)aniline
4-(1,3-Dioxolan-2-yl)benzaldehyde
2-(4-Cyanophenyl)-1,3-dioxolane
Uniqueness: What sets this compound apart is its combination of the dioxolane and piperidine rings, which imparts unique chemical and biological properties
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
4-(1,3-dioxolan-2-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-3-9-4-2-7(1)8-10-5-6-11-8/h7-9H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYCHTWXOPDNCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,4,6-trimethyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzamide](/img/structure/B2824513.png)
![(2E)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinecarboximidamide](/img/structure/B2824514.png)
![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-7-hydroxy-N-(pyridin-4-yl)-2H-chromene-3-carboxamide](/img/structure/B2824515.png)
![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}methanesulfonamide](/img/structure/B2824517.png)


![3-methoxy-1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2824522.png)

![N-[(2,4-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2824527.png)

![2-Chloro-N-[(1-hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]acetamide](/img/structure/B2824532.png)
![(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2824533.png)

![2-[12-Chloro-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol](/img/structure/B2824536.png)
